molecular formula C15H22N2O4 B13407662 benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate

benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate

Cat. No.: B13407662
M. Wt: 294.35 g/mol
InChI Key: PZCDOTYJJIBHHJ-ZDUSSCGKSA-N
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Description

[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl ester group and a methoxymethylamino carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a butylamine derivative with a methoxymethyl isocyanate, followed by esterification with benzyl alcohol under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under various solvent conditions.

Major Products Formed

Scientific Research Applications

[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Methyl Ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    [(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Ethyl Ester: Similar structure but with an ethyl ester group.

Uniqueness

[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The benzyl ester group may enhance the compound’s stability and solubility, making it suitable for various applications.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-3-7-13(14(18)16-11-20-2)17-15(19)21-10-12-8-5-4-6-9-12/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H,16,18)(H,17,19)/t13-/m0/s1

InChI Key

PZCDOTYJJIBHHJ-ZDUSSCGKSA-N

Isomeric SMILES

CCC[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)NCOC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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